molecular formula C18H20Cl2N2O3S B5000465 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-propan-2-ylglycinamide

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-propan-2-ylglycinamide

Cat. No.: B5000465
M. Wt: 415.3 g/mol
InChI Key: KVASNLSFHXVCBG-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-propan-2-ylglycinamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group, a dichlorophenylsulfonyl group, and a propan-2-ylglycinamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-propan-2-ylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzylamine intermediate: Benzylamine is reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]amine.

    Introduction of the glycinamide moiety: The intermediate is then reacted with isopropyl chloroformate and glycine in the presence of a base to form the final product, N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-propan-2-ylglycinamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-propan-2-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dichlorophenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-propan-2-ylglycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-propan-2-ylglycinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide
  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-pyridinylmethyl)glycinamide
  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-propan-2-ylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-13(2)21-18(23)12-22(11-14-6-4-3-5-7-14)26(24,25)17-10-15(19)8-9-16(17)20/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVASNLSFHXVCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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